3-[(3-methylphenyl)sulfamoyl]benzoic Acid
Description
3-[(3-Methylphenyl)sulfamoyl]benzoic acid is a sulfamoyl-substituted benzoic acid derivative characterized by a benzoic acid backbone with a sulfamoyl (-SO₂-NH-) moiety at the 3-position. The sulfamoyl group is further substituted with a 3-methylphenyl ring (m-tolyl group). This structure confers unique physicochemical properties, including moderate lipophilicity and hydrogen-bonding capacity, which influence its biological interactions.
Properties
IUPAC Name |
3-[(3-methylphenyl)sulfamoyl]benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO4S/c1-10-4-2-6-12(8-10)15-20(18,19)13-7-3-5-11(9-13)14(16)17/h2-9,15H,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBCGIAAHIVKYKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NS(=O)(=O)C2=CC=CC(=C2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: . The reaction conditions include the use of sulfamoyl chloride and a suitable base to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the compound can be produced through a large-scale sulfamation reaction, followed by purification steps to achieve the desired purity. The process may involve the use of continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Acid-Base Reactions
The carboxylic acid group (−COOH) undergoes typical acid-base reactions:
-
Deprotonation : Reacts with inorganic bases (e.g., NaOH, KOH) or organic bases (e.g., triethylamine) to form carboxylate salts.
-
Salt Formation : Forms stable salts with amines, such as triethylammonium carboxylate, under anhydrous conditions.
Example Reaction :
Conditions :
-
Solvents: Water, ethanol, or tetrahydrofuran (THF).
-
Temperature: Room temperature.
Nucleophilic Acyl Substitution
The carboxylic acid can be activated to an acyl chloride for subsequent reactions:
-
Acyl Chloride Formation : Reacts with thionyl chloride (SOCl₂) or oxalyl chloride to form the corresponding acid chloride .
Example Reaction :
Conditions :
Applications :
-
The acyl chloride intermediate reacts with amines to form amides. For example, coupling with 1-amino-2-methylindoline yields N-substituted benzamides .
Sulfonamide Group Reactivity
The sulfamoyl group (−SO₂NH−) participates in:
-
Hydrolysis : Under acidic or basic conditions, the S−N bond cleaves to form sulfonic acid and aniline derivatives.
-
Substitution : Reacts with electrophiles at the nitrogen atom under controlled conditions.
Example Hydrolysis :
Conditions :
-
Acidic: Concentrated HCl at reflux.
-
Basic: NaOH (10%) at 100°C.
Electrophilic Aromatic Substitution (EAS)
The benzene rings undergo EAS, with directing effects dictated by substituents:
-
Carboxylic Acid Group : Meta-directing and deactivating.
-
Sulfamoyl Group : Ortho/para-directing and moderately deactivating.
Example Reaction : Nitration
Conditions :
-
Nitrating agent: Concentrated nitric acid in sulfuric acid.
-
Temperature: 0–5°C.
Spectroscopic Characterization
Post-reaction analysis employs:
| Technique | Key Data | Source |
|---|---|---|
| ¹H NMR | δ 1.35 (3H, d), 7.6–7.8 (2H, s), 10.23 (1H, s) | |
| IR | ν 1680 cm⁻¹ (C=O), 1340 cm⁻¹ (S=O) | |
| MS | m/z 291.32 ([M]⁺) |
Mechanistic Insights
-
Acyl Chloride Formation : Thionyl chloride acts as a Lewis acid, facilitating chloride displacement.
-
Amide Coupling : Triethylamine scavenges HCl, driving the reaction toward amide formation .
This compound’s dual functionality enables its use as a versatile intermediate in medicinal chemistry and materials science. Further studies on its regioselectivity in EAS and catalytic applications are warranted.
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Development
3-[(3-methylphenyl)sulfamoyl]benzoic acid serves as an important intermediate in the synthesis of pharmaceutical compounds. Its structure allows it to be modified into various derivatives that exhibit biological activity, particularly in treating conditions such as hypertension and cancer.
- Antihypertensive Properties : Research indicates that compounds with a sulfamoyl group can exhibit significant antihypertensive effects. For instance, derivatives of this compound have been shown to lower blood pressure in hypertensive models, making them potential candidates for new antihypertensive drugs .
- Antitumor Activity : Studies have demonstrated that this compound exhibits cytotoxic effects against cancer cell lines. Molecular docking studies reveal strong binding interactions with proteins involved in cancer progression, suggesting its potential as a lead compound for anticancer drug development .
Biological Studies
Mechanism of Action
The biological activity of this compound is primarily attributed to its interaction with specific biological targets such as enzymes and receptors. The sulfamoyl group can form hydrogen bonds with active sites, while the methylphenyl group enhances hydrophobic interactions, increasing binding affinity and specificity.
Case Studies
- Antihypertensive Effects : In a study involving hypertensive rat models, administration of this compound resulted in significant reductions in both systolic and diastolic blood pressure.
- Antitumor Effects : A study on breast cancer cell lines showed that this compound inhibited cell proliferation with moderate potency, indicating its potential for further pharmacological exploration.
Industrial Applications
In addition to its medicinal uses, this compound is utilized in the production of specialty chemicals. Its unique structure allows it to serve as a building block for synthesizing more complex molecules used in various industrial applications.
Data Tables
Mechanism of Action
The mechanism by which 3-[(3-methylphenyl)sulfamoyl]benzoic acid exerts its effects involves its interaction with molecular targets and pathways. The sulfamoyl group can act as a functional group that interacts with enzymes or receptors, leading to biological effects. The exact mechanism may vary depending on the specific application and context.
Comparison with Similar Compounds
Structural Analogues and Their Key Features
The sulfamoyl benzoic acid scaffold allows for extensive structural modifications, particularly in the substituents on the sulfamoyl group and the benzoic acid ring. Below is a comparative analysis of structurally related compounds:
Table 1: Structural and Functional Comparison of Sulfamoyl Benzoic Acid Derivatives
Key Observations :
Substituent Effects on Potency: Electron-Withdrawing Groups: Chlorine (e.g., 4-chlorophenyl in ) and trifluoromethyl groups () increase electronegativity and hydrophobic interactions, enhancing binding affinity. For example, Azosemide’s non-acidic substituent contributes to its ~40-fold higher potency than Furosemide .
Sulfamoyl Group Criticality :
- Ethacrynic acid (lacking sulfamoyl) has significantly lower NKCC1 inhibition (IC₅₀: 1.6–3.0 mM) compared to sulfamoyl-containing diuretics like Furosemide . This highlights the sulfamoyl group’s role in target engagement.
Synthetic Accessibility :
- Derivatives like 3-[(3-bromo-4-ethoxyphenyl)sulfamoyl]benzoic acid (MW: 400.2 g/mol) require multi-step synthesis involving bromination and ether formation, as seen in . Yield and purity (e.g., 76% for intermediate 59e in ) depend on substituent complexity.
Molecular Modeling and Binding Affinity
Evidence from molecular dynamics simulations () reveals that sulfamoyl derivatives with optimized substituents exhibit improved binding. For example:
- Compound 4 (2-(N-(3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propyl)sulfamoyl)benzoic acid) showed a binding energy of -8.53 kcal/mol compared to -7.94 kcal/mol for Compound 3, attributed to the sulfamoyl moiety’s conformational stability .
Physicochemical Properties
- Lipophilicity : The 3-methylphenyl group in the target compound balances hydrophobicity, while halogenated derivatives (e.g., ) exhibit higher logP values, favoring membrane permeability.
- Solubility : Benzoic acid derivatives with polar substituents (e.g., -COOH) maintain aqueous solubility, critical for bioavailability.
Biological Activity
3-[(3-methylphenyl)sulfamoyl]benzoic acid, also known as a sulfonamide derivative, has garnered interest in medicinal chemistry due to its potential biological activities. This compound is part of a broader class of arylsulfonamides, which have been studied for their pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C15H15N1O3S1
- CAS Number : 717876-98-7
This compound features a benzoic acid core substituted with a sulfamoyl group attached to a 3-methylphenyl moiety, contributing to its unique biological properties.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Inhibition of Enzymatic Activity : Studies have indicated that this compound can inhibit the activity of cytosolic phospholipase A2α (cPLA2α), an enzyme involved in inflammatory processes. Inhibition of cPLA2α can lead to reduced production of pro-inflammatory mediators, suggesting potential anti-inflammatory applications .
- Protein Degradation Pathways : Research indicates that derivatives of benzoic acid, including sulfonamide derivatives, can enhance the activity of protein degradation systems such as the ubiquitin-proteasome pathway (UPP) and autophagy-lysosome pathway (ALP). These pathways are crucial for cellular homeostasis and may be implicated in anti-aging and neuroprotective effects .
Biological Activity Studies
Several studies have been conducted to evaluate the biological activities associated with this compound:
Table 1: Summary of Biological Activities
Case Studies
- Anti-inflammatory Effects : A study demonstrated that the compound effectively reduced inflammation markers in vitro by inhibiting cPLA2α activity at concentrations as low as 10 μM. This suggests its potential use in treating inflammatory diseases .
- Proteostasis Modulation : Another investigation revealed that this compound significantly activated proteasomal and lysosomal pathways in human foreskin fibroblasts. This activation correlated with increased cell viability and reduced markers of cellular stress .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
